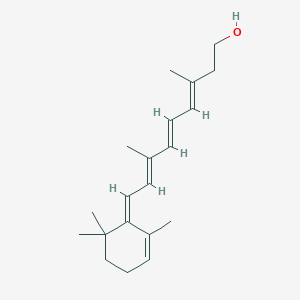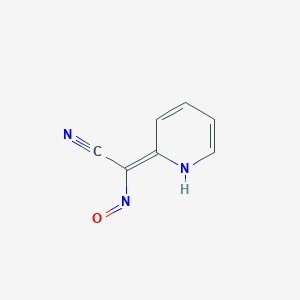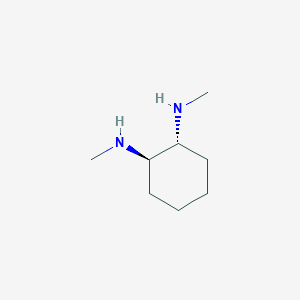![molecular formula C8H6N2O B118495 2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile CAS No. 159149-14-1](/img/structure/B118495.png)
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile, commonly known as Oxa-Michael acceptor, is a versatile chemical compound used in various scientific research applications. This molecule is a Michael acceptor, which means it can undergo a reaction with a nucleophile, resulting in the formation of a covalent bond. The unique structure of Oxa-Michael acceptor makes it a valuable tool in the field of medicinal chemistry, biochemistry, and chemical biology.
Mechanism Of Action
The mechanism of action of Oxa-Michael acceptor involves the formation of a covalent bond between the acceptor and the nucleophile. The reaction proceeds through a Michael addition, where the nucleophile attacks the β-carbon of the acceptor, followed by a cyclization step to form the bicyclic structure. The resulting covalent bond is stable and irreversible, making Oxa-Michael acceptor a potent inhibitor of enzymes and proteins.
Biochemical And Physiological Effects
Oxa-Michael acceptor has been shown to exhibit various biochemical and physiological effects. It can inhibit the activity of enzymes and proteins by forming covalent bonds with their active sites. Oxa-Michael acceptor has been shown to inhibit the activity of proteases, kinases, and other enzymes involved in various disease pathways. Additionally, Oxa-Michael acceptor has been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins.
Advantages And Limitations For Lab Experiments
The advantages of using Oxa-Michael acceptor in lab experiments include its high reactivity, selectivity, and stability. Oxa-Michael acceptor can react with various nucleophiles, making it a versatile tool for the development of covalent inhibitors and probes. However, the use of Oxa-Michael acceptor in lab experiments requires careful optimization of reaction conditions, as the reaction can be affected by factors such as pH, temperature, and solvent.
Future Directions
There are several future directions for the use of Oxa-Michael acceptor in scientific research. One potential application is the development of covalent inhibitors for the treatment of drug-resistant bacterial infections. Oxa-Michael acceptor can react with the active sites of bacterial enzymes, making it a promising tool for the development of new antibiotics. Additionally, Oxa-Michael acceptor can be used in the development of covalent probes for the study of protein function and localization in living cells. The potential applications of Oxa-Michael acceptor in scientific research are vast, and further studies are needed to fully explore its potential.
Synthesis Methods
The synthesis of Oxa-Michael acceptor involves the reaction of 3,4-dihydro-2H-pyran with malononitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition followed by a cyclization step to form the bicyclic structure of Oxa-Michael acceptor. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
Oxa-Michael acceptor has been extensively used in scientific research for its unique chemical properties. It can react with various nucleophiles such as thiols, amines, and hydroxyl groups, making it a valuable tool for the development of covalent inhibitors and probes. Oxa-Michael acceptor has been used in the synthesis of various bioactive compounds, including protease inhibitors, kinase inhibitors, and enzyme inhibitors.
properties
CAS RN |
159149-14-1 |
|---|---|
Product Name |
2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile |
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2-(6-oxabicyclo[3.1.0]hexan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C8H6N2O/c9-3-5(4-10)6-1-2-7-8(6)11-7/h7-8H,1-2H2 |
InChI Key |
UAOBLQVVHFBISF-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C#N)C#N)C2C1O2 |
Canonical SMILES |
C1CC(=C(C#N)C#N)C2C1O2 |
synonyms |
Propanedinitrile, 6-oxabicyclo[3.1.0]hex-2-ylidene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



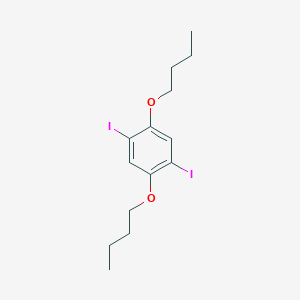
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
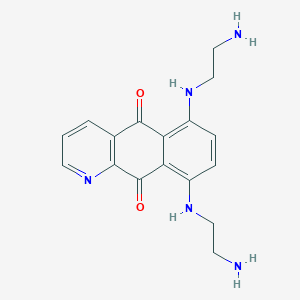
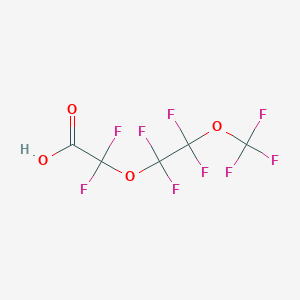
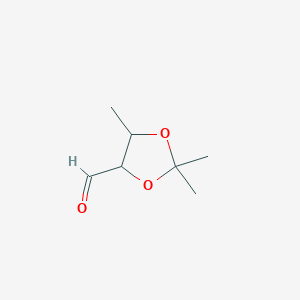
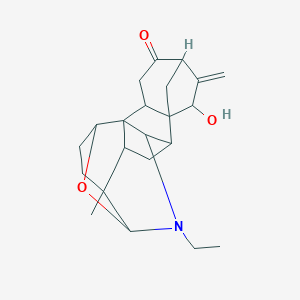
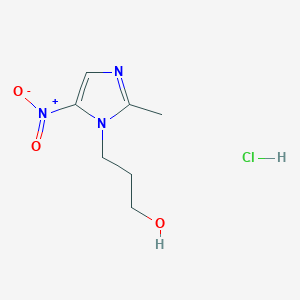
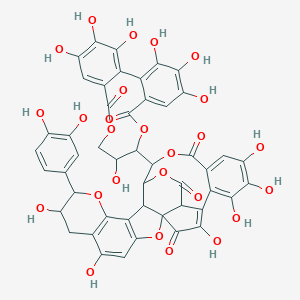
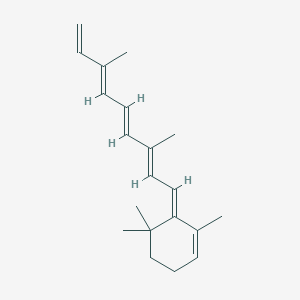
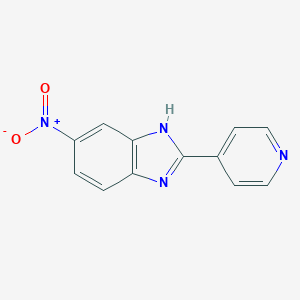
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
